

Technical Guide: Spectroscopic Analysis of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine

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Compound of Interest

Compound Name: 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine

Cat. No.: B011728

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Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the expected spectroscopic data and analytical methodologies for the characterization of **2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine**. The data presented herein is based on analogous compounds and predictive models due to the absence of publicly available experimental data for this specific molecule.

Chemical Structure

IUPAC Name: **2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine** Molecular Formula:

C₁₂H₁₈N₂O₂S Molecular Weight: 270.35 g/mol Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

(Note: Image is a representation of the structure)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine**. These predictions are derived from spectral data of structurally similar compounds and established chemical shift/frequency ranges for the constituent functional groups.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.5 - 7.7	m	2H	Aromatic protons (H-4, H-6)
~ 7.2	d	1H	Aromatic proton (H-3)
~ 4.2	br s	2H	-NH ₂ (amine protons)
~ 3.0 - 3.2	t	4H	Piperidine protons (α to N)
~ 2.2	s	3H	-CH ₃ (methyl protons)
~ 1.5 - 1.7	m	6H	Piperidine protons (β , γ to N)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 145 - 148	Aromatic C-NH ₂
~ 135 - 138	Aromatic C-SO ₂
~ 130 - 132	Aromatic C-CH ₃
~ 125 - 128	Aromatic CH
~ 118 - 122	Aromatic CH
~ 115 - 118	Aromatic CH
~ 45 - 48	Piperidine C (α to N)
~ 24 - 27	Piperidine C (β to N)
~ 22 - 24	Piperidine C (γ to N)
~ 18 - 20	-CH ₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value	Interpretation
~ 270	Molecular ion [M] ⁺
~ 186	[M - C ₅ H ₁₀ N] ⁺ , loss of piperidine radical
~ 106	[M - C ₅ H ₁₀ NSO ₂] ⁺ , fragment corresponding to methylaniline
~ 84	[C ₅ H ₁₀ N] ⁺ , piperidine fragment

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3400 - 3300	Medium	N-H stretch (asymmetric and symmetric) of -NH ₂
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2950 - 2850	Medium	Aliphatic C-H stretch (piperidine and methyl)
~ 1620 - 1580	Strong	N-H bend (scissoring)
~ 1340 - 1300	Strong	SO ₂ asymmetric stretch
~ 1160 - 1120	Strong	SO ₂ symmetric stretch

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine** in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[\[1\]](#)
- Instrumentation: A 400 MHz (or higher) spectrometer.
- ¹H NMR Data Acquisition:
 - Pulse Angle: 30°
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 16-32
- ¹³C NMR Data Acquisition:
 - Pulse Angle: 45°

- Relaxation Delay: 2 seconds with proton decoupling.
- Number of Scans: 1024-4096
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal.[\[1\]](#)

3.2 Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[\[1\]](#)
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
- ESI-MS Protocol:
 - Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire data in positive ion mode.
 - Typical ESI source parameters: spray voltage of 3-4 kV, capillary temperature of 250-300 $^{\circ}\text{C}$.[\[1\]](#)
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak ($[\text{M}+\text{H}]^{+}$ for ESI) and compare it with the theoretical value. Analyze the fragmentation pattern to confirm the structure.

3.3 Infrared (IR) Spectroscopy

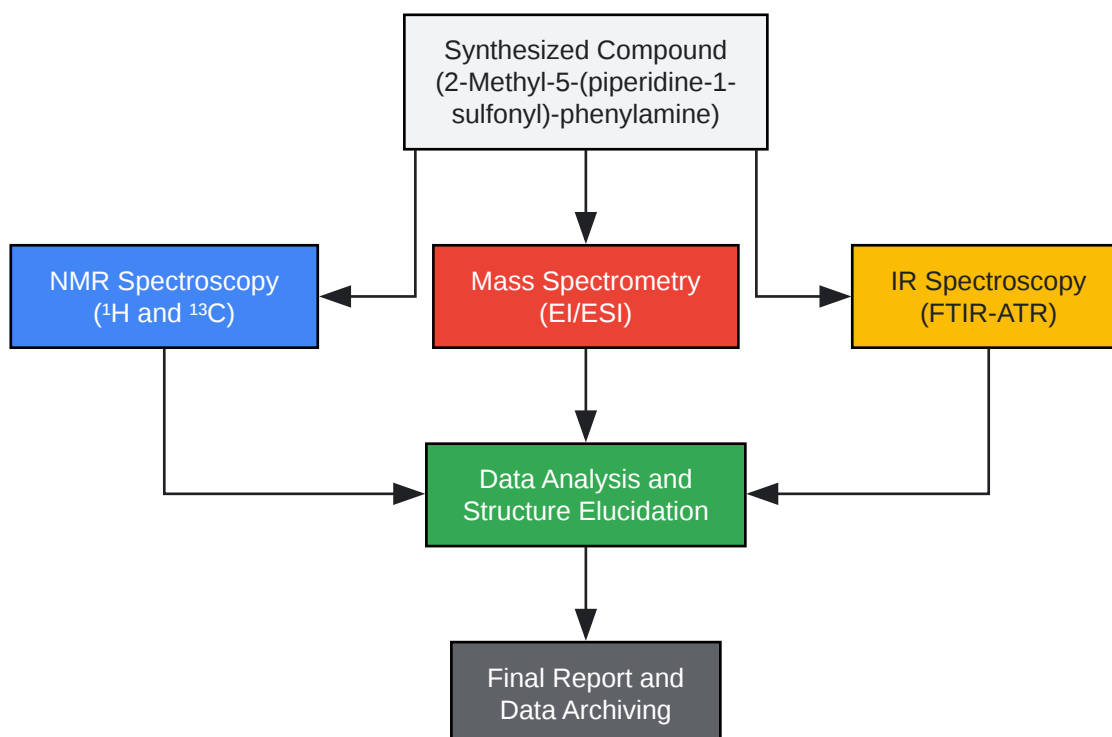
- Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Data Processing: Perform a background scan (with no sample) and subtract it from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

4.1 Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound.

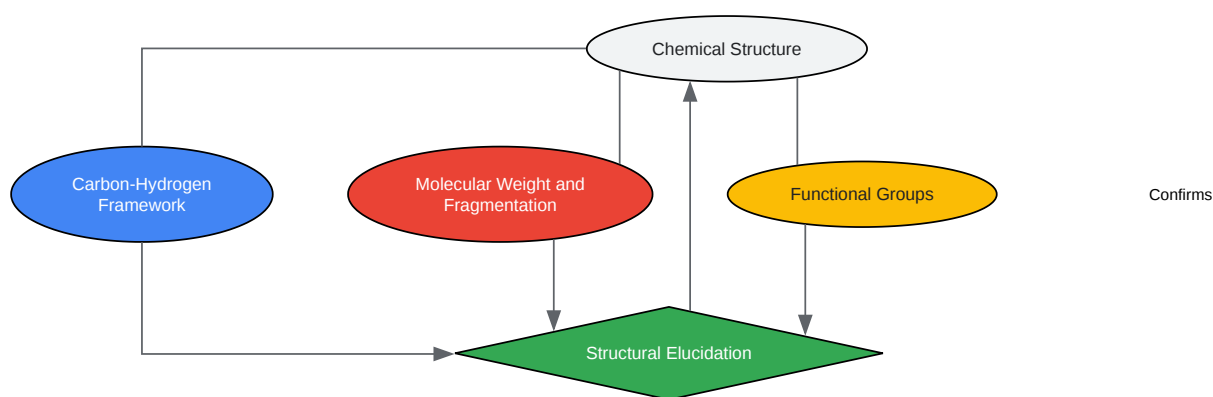


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Caption: General workflow for spectroscopic analysis.

4.2 Logical Relationship of Spectroscopic Data

This diagram shows how different spectroscopic techniques provide complementary information for structural elucidation.



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Caption: Complementary nature of spectroscopic data.

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References

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